Chiral (S)-α-Methyl Substituent Differentiation Versus Achiral and Racemic Analogs
This compound possesses a defined (S)-configuration at the α-carbon of the 6-(1-aminoethyl) group as documented in its CAS registry and IUPAC name . The majority of commercially cataloged 1,2,4-triazin-3-amine analogs from Hit2Lead/ChemBridge screening libraries (e.g., N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine, catalog #66207301) are supplied as racemates . In related chiral amine-containing tubulin inhibitor series, the (S)-enantiomer of α-methyl-substituted analogs has been shown to exhibit 2- to 10-fold greater antiproliferative potency than the corresponding (R)-enantiomer due to stereospecific interactions at the colchicine binding site [1]. While direct comparative data for this specific compound are absent from the public domain, the presence of the resolved (S)-stereochemistry provides a qualitatively distinct starting point for enantioselective SAR studies versus racemic screening compounds.
| Evidence Dimension | Stereochemical purity and its known impact on target binding in structurally analogous series |
|---|---|
| Target Compound Data | Single enantiomer, (S)-configuration confirmed by CAS nomenclature and vendor specification |
| Comparator Or Baseline | Racemic 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amines from commercial screening collections (Hit2Lead #66207301) ; (R)-enantiomers in related α-methyl benzylamine tubulin inhibitor series [1] |
| Quantified Difference | 2- to 10-fold potency differential between (S) and (R) enantiomers reported in structurally related tubulin inhibitor series [1]; no direct data for 774460-88-7 |
| Conditions | Class-level inference from colchicine-site tubulin binding assays and antiproliferative assays in cancer cell lines (HeLa, MCF-7) [1] |
Why This Matters
For procurement decisions in enantioselective SAR campaigns, a defined (S)-enantiomer eliminates the confounding variable of racemic mixtures and enables direct interrogation of stereochemistry-activity relationships.
- [1] G. C. Tron et al., 'Synthesis and biological evaluation of chiral α-methyl-substituted combretastatin A-4 analogues,' Eur. J. Med. Chem., vol. 40, no. 10, pp. 1045–1055, 2005. View Source
